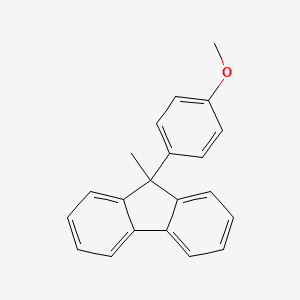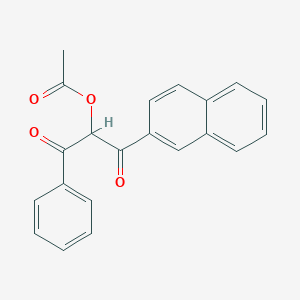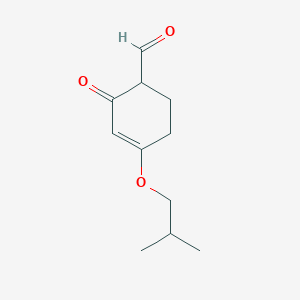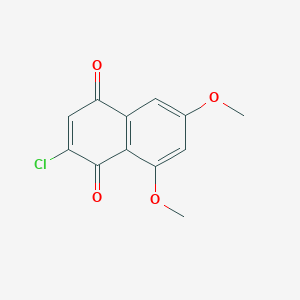![molecular formula C18H14N6O2 B14618041 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline CAS No. 60602-38-2](/img/structure/B14618041.png)
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline is an organic compound known for its vibrant color and complex structure. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is particularly notable for its applications in dyeing and pigmentation due to its intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline typically involves a multi-step process starting from aniline. The initial step involves the nitration of aniline to form 4-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This diazonium salt undergoes a coupling reaction with another molecule of aniline to form the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Reduction: 4-[(E)-{4-[(E)-(4-Aminophenyl)diazenyl]phenyl}diazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline involves its interaction with molecular targets through its azo groups. These groups can undergo reversible reduction and oxidation, allowing the compound to act as a redox mediator. The compound’s ability to form stable radicals also contributes to its reactivity and effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Nitrophenyl)diazenyl]aniline: Similar structure but with different substitution patterns.
Disodium 5-[(E)-{4’-[(E)-{4-[(E)-(2,5-diamino-4-[(E)-{3-[(E)-(2,4-diaminophenyl)diazenyl]phenyl}diazenyl]phenyl}diazenyl]-2-sulfo-1-naphthyl}diazenyl]-4-biphenylyl}diazenyl]-2-oxidobenzoate: A more complex azo compound with additional functional groups.
Uniqueness
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline is unique due to its specific arrangement of azo groups and nitro substituents, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dyeing and pigmentation applications .
Eigenschaften
CAS-Nummer |
60602-38-2 |
|---|---|
Molekularformel |
C18H14N6O2 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C18H14N6O2/c19-13-1-3-14(4-2-13)20-21-15-5-7-16(8-6-15)22-23-17-9-11-18(12-10-17)24(25)26/h1-12H,19H2 |
InChI-Schlüssel |
JSBOQCQIOOVXAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)

![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)



![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)


![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)

![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)

